molecular formula C12H14O3 B12989443 1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one

1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one

Cat. No.: B12989443
M. Wt: 206.24 g/mol
InChI Key: PYJUDLMZSCWVRX-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one is a chemical compound that features a benzodioxole ring fused with a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one typically involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with appropriate reagents to introduce the butanone moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the acylation of 1,3-benzodioxole can be performed using a recyclable heterogeneous catalyst under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on cell surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one is unique due to its specific combination of the benzodioxole ring and butanone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-methylbutan-1-one

InChI

InChI=1S/C12H14O3/c1-8(2)5-10(13)9-3-4-11-12(6-9)15-7-14-11/h3-4,6,8H,5,7H2,1-2H3

InChI Key

PYJUDLMZSCWVRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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